molecular formula C27H26ClN3O4S B11702765 7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11702765
M. Wt: 524.0 g/mol
InChI Key: LNJPNGHIQLJDQS-UHFFFAOYSA-N
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Description

7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the benzodiazepine core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, especially at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted benzodiazepines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzodiazepines on different biological systems. It can serve as a model compound to investigate the binding interactions with various receptors.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have anxiolytic or hypnotic properties, similar to other benzodiazepines.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased neuronal inhibition and produces the characteristic effects of benzodiazepines, such as sedation and anxiolysis.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and muscle relaxant properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

What sets 7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one apart is its unique sulfonyl and piperidine substituents. These groups may confer distinct pharmacological properties and potentially enhance its binding affinity to specific receptors.

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

7-chloro-5-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C27H26ClN3O4S/c28-21-11-14-24-23(17-21)26(19-7-3-1-4-8-19)31(18-25(32)29-24)27(33)20-9-12-22(13-10-20)36(34,35)30-15-5-2-6-16-30/h1,3-4,7-14,17,26H,2,5-6,15-16,18H2,(H,29,32)

InChI Key

LNJPNGHIQLJDQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=C(C3C5=CC=CC=C5)C=C(C=C4)Cl

Origin of Product

United States

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